4-Hidroxibenzofenona

Descripción general

Descripción

4-Isobutirilo-1,3,5-trihidroxi-benceno es un compuesto químico conocido por su papel como intermediario en la biosíntesis de varios compuestos bioactivos.

Aplicaciones Científicas De Investigación

Química: Sirve como intermediario en la síntesis de moléculas orgánicas complejas.

Biología: Se utiliza en el estudio de reacciones catalizadas por enzimas y vías metabólicas.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de 4-Isobutirilo-1,3,5-trihidroxi-benceno implica su interacción con enzimas y objetivos moleculares específicos. Actúa como sustrato para enzimas como la valerofenona sintasa, que catalizan su conversión en compuestos bioactivos. Las vías involucradas incluyen la vía de biosíntesis de poliquetidos, que es crucial para la producción de varios productos naturales .

Análisis Bioquímico

Biochemical Properties

Phlorisobutyrophenone plays a significant role in biochemical reactions, particularly in the prenylation process. Prenylation is a post-translational modification where prenyl groups are added to proteins or other molecules, influencing their function and localization. Phlorisobutyrophenone interacts with enzymes such as prenyltransferases, which catalyze the transfer of prenyl groups to aromatic compounds. For instance, the enzyme HlPT-1 catalyzes the transfer of a dimethylallyl moiety to phlorisobutyrophenone, leading to the formation of humulone and lupulone derivatives . These interactions are crucial for the biosynthesis of various secondary metabolites that have pharmacological and industrial applications.

Cellular Effects

Phlorisobutyrophenone affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, such as Escherichia coli, phlorisobutyrophenone is involved in the biosynthesis of key intermediates like humulone, which contributes to the characteristic bitter taste of beer . This compound influences cell function by modulating the activity of enzymes involved in its biosynthetic pathway, thereby affecting the overall metabolic flux and production of secondary metabolites.

Molecular Mechanism

At the molecular level, phlorisobutyrophenone exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for prenyltransferases, which facilitate the addition of prenyl groups to its aromatic ring. This modification enhances the compound’s lipophilicity and binding affinity to target proteins, thereby influencing its biological activity . Additionally, phlorisobutyrophenone can modulate enzyme activity, either by inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phlorisobutyrophenone can change over time due to its stability and degradation properties. Studies have shown that phlorisobutyrophenone remains stable under specific conditions, but its activity can be influenced by factors such as temperature and pH . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to phlorisobutyrophenone can lead to changes in metabolic pathways and gene expression profiles.

Dosage Effects in Animal Models

The effects of phlorisobutyrophenone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing the production of secondary metabolites. At high doses, phlorisobutyrophenone can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

Phlorisobutyrophenone is involved in several metabolic pathways, particularly those related to the biosynthesis of prenylated compounds. It interacts with enzymes such as valerophenone synthase and chalcone synthase, which catalyze the formation of its acylphloroglucinol core . These interactions influence the overall metabolic flux and levels of metabolites, contributing to the production of biologically active compounds like humulone and lupulone.

Transport and Distribution

Within cells and tissues, phlorisobutyrophenone is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular compartments . The distribution of phlorisobutyrophenone is also affected by its lipophilicity, which allows it to integrate into lipid membranes and interact with membrane-bound proteins.

Subcellular Localization

Phlorisobutyrophenone exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often localized in chloroplasts and other organelles involved in secondary metabolite biosynthesis . This localization is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization within the cell. The subcellular distribution of phlorisobutyrophenone influences its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

4-Isobutirilo-1,3,5-trihidroxi-benceno se puede sintetizar a través de la condensación de Claisen de isobutirilo-CoA con floroglucinol. Esta reacción está catalizada por enzimas como la valerofenona sintasa o la calcona sintasa . Las condiciones de reacción típicamente implican el uso de un solvente adecuado y una temperatura controlada para garantizar la formación correcta del producto deseado.

Métodos de Producción Industrial

En entornos industriales, el 4-Isobutirilo-1,3,5-trihidroxi-benceno se puede producir utilizando procesos de fermentación microbiana. Por ejemplo, Escherichia coli se puede modificar genéticamente para expresar las enzimas necesarias para la biosíntesis de 4-Isobutirilo-1,3,5-trihidroxi-benceno a partir de glucosa . Este método ofrece un enfoque sostenible y escalable para producir el compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-Isobutirilo-1,3,5-trihidroxi-benceno experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de alcohol.

Sustitución: Puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían dependiendo del producto deseado, pero generalmente implican temperaturas controladas y solventes específicos .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen quinonas, derivados de alcohol y compuestos de floroglucinol sustituidos. Estos productos tienen diversas aplicaciones en diferentes campos, incluyendo productos farmacéuticos y ciencia de materiales .

Comparación Con Compuestos Similares

4-Isobutirilo-1,3,5-trihidroxi-benceno es similar a otros derivados de acilfloroglucinol como la florisovalerofenona y la floroglucinol. Es único en su estructura específica y los tipos de reacciones que experimenta. A diferencia de la florisovalerofenona, que utiliza isovaleril-CoA, 4-Isobutirilo-1,3,5-trihidroxi-benceno utiliza isobutirilo-CoA como sustrato. Esta diferencia en la especificidad del sustrato destaca su singularidad y potencial para diversas aplicaciones.

Lista de Compuestos Similares

- Florisovalerofenona

- Floroglucinol

- Hiperforina (un derivado de floroglucinol)

Actividad Biológica

Phlorisobutyrophenone (PIB) is an acylphloroglucinol derivative recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and pharmacological potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

Phlorisobutyrophenone is characterized by its unique structure, which allows it to interact with various biological targets. It primarily acts as a substrate for type III polyketide synthases (PKSs), particularly phloroisovalerophenone synthase, in the biosynthesis of secondary metabolites such as humulone and lupulone found in hops (Humulus lupulus) and strawberries (Fragaria × ananassa) .

Target Enzymes : PIB interacts with prenyltransferases, enzymes that catalyze the addition of prenyl groups to aromatic compounds. This modification enhances the lipophilicity and biological activity of PIB .

Biochemical Pathways : The biosynthesis of PIB involves isovaleryl-CoA and hydroxy-3-methylglutaryl CoA (HMG-CoA). The process includes dehydration, decarboxylation, and reduction, primarily in Escherichia coli .

Biological Activities

Phlorisobutyrophenone exhibits several biological activities, including:

- Antioxidant Activity : PIB has been shown to exert antioxidant effects by modulating key signaling pathways, particularly the IL-1β/IKB-α/NF-KB pathway .

- Antimicrobial Effects : Research indicates that PIB can inhibit microbial growth by disrupting intracellular metabolism and reducing DNA agglutination .

- Cytotoxicity : Studies have reported varying cytotoxic effects depending on the concentration used. Low doses may promote beneficial metabolic pathways, while high doses can lead to toxicity and enzyme inhibition .

Case Studies

Several studies have highlighted the biological significance of PIB:

- Study on Antioxidant Properties : A recent investigation demonstrated that PIB significantly reduced oxidative stress markers in animal models, suggesting its potential as a therapeutic agent against oxidative damage .

- Microbial Inhibition Study : In vitro tests showed that PIB effectively inhibited the growth of various pathogenic bacteria, indicating its potential application in antimicrobial therapies .

- Pharmacological Applications : Research has explored the use of PIB in developing natural alternatives for treating depression, leveraging its presence in Hypericum perforatum (St. John's Wort) extracts .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Phlorisobutyrophenone | Acylphloroglucinol | Antioxidant, antimicrobial | Specific substrate for PKS |

| Phlorisovalerophenone | Acylphloroglucinol | Antioxidant | Uses isovaleryl-CoA as substrate |

| Phloroglucinol | Acylphloroglucinol | Antioxidant, anti-inflammatory | Precursor to various bioactive compounds |

Propiedades

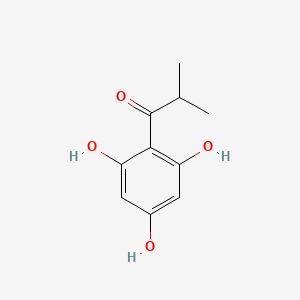

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEBXEZRBLYBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416108 | |

| Record name | Phlorisobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35458-21-0 | |

| Record name | Phlorisobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phlorisobutyrophenone and where is it found?

A1: Phlorisobutyrophenone is an acylphloroglucinol, a class of natural products known for their diverse biological activities. It serves as a key intermediate in the biosynthesis of more complex acylphloroglucinols, including those found in the genus Hypericum. [, , , ] Hypericum species, particularly Hypericum perforatum (St. John's Wort), are well-known for their medicinal properties. []

Q2: How is phlorisobutyrophenone biosynthesized?

A2: Phlorisobutyrophenone is synthesized from isobutyryl-CoA and three molecules of malonyl-CoA through the action of enzymes known as phlorisovalerophenone synthases (VPS) or chalcone synthases (CHS) exhibiting valerophenone synthase activity. These enzymes belong to the family of plant polyketide synthases. [, , ] Studies have shown that certain CHS enzymes in strawberry (Fragaria x ananassa) possess dual functionality, acting as both CHS and phlorisovalerophenone synthases, contributing to the production of phlorisobutyrophenone. []

Q3: Can you describe the enzymatic synthesis of phlorisobutyrophenone in more detail?

A3: Phlorisobutyrophenone synthase (VPS), a specific type of polyketide synthase, has been isolated and characterized from hop (Humulus lupulus L.) cones. [] This enzyme catalyzes the condensation of isobutyryl-CoA with three molecules of malonyl-CoA to form phlorisobutyrophenone, a key precursor for the bitter acids found in hops. []

Q4: What are the potential applications of phlorisobutyrophenone?

A4: While phlorisobutyrophenone itself might not possess potent biological activity, it serves as a crucial precursor for synthesizing various bioactive compounds. For instance, in Hypericum sampsonii, phlorisobutyrophenone is prenylated by specific prenyltransferases to yield more complex and biologically active polycyclic polyprenylated acylphloroglucinols (PPAPs). [] These PPAPs have shown promising cytotoxic and anti-inflammatory activities. []

Q5: Are there any analytical techniques available to identify and quantify phlorisobutyrophenone in plant extracts?

A5: Yes, phlorisobutyrophenone can be identified and quantified using techniques like liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) and high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV). [] These techniques are valuable tools for studying the presence and variation of phlorisobutyrophenone and other related acylphloroglucinols in different plant species and tissues. []

Q6: What are the future directions for research on phlorisobutyrophenone?

A6: Future research on phlorisobutyrophenone could focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.